molecular formula C14H13ClN2O B11958349 3-(2-Chlorophenyl)-1-methyl-1-phenylurea CAS No. 82744-83-0

3-(2-Chlorophenyl)-1-methyl-1-phenylurea

Cat. No.: B11958349
CAS No.: 82744-83-0
M. Wt: 260.72 g/mol
InChI Key: DNOMOHDPTSZRCW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-methyl-1-phenylurea is a chemical compound for research and development applications. This phenylurea derivative is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound in various scientific investigations. Phenylurea compounds are a significant class of herbicides used to control a broad spectrum of weeds in agricultural and non-crop settings . As a phenylurea, this chemical serves as a valuable reference standard or analytical standard in environmental science for monitoring herbicide residues and studying their environmental fate and biodegradation . Furthermore, recent research highlights the emerging therapeutic potential of phenylurea-based small molecules. These compounds are being investigated for their ability to inhibit specific bacterial enzymes, such as Staphylococcus aureus Penicillin Binding Protein 4 (PBP4), which could help reverse antibiotic resistance and treat bone infections like osteomyelitis . The structural motif of substituted phenylureas provides a versatile scaffold in medicinal chemistry for developing novel bioactive molecules and studying protein-ligand interactions . This product is strictly for use in a controlled laboratory setting by qualified professionals.

Properties

CAS No.

82744-83-0

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-methyl-1-phenylurea

InChI

InChI=1S/C14H13ClN2O/c1-17(11-7-3-2-4-8-11)14(18)16-13-10-6-5-9-12(13)15/h2-10H,1H3,(H,16,18)

InChI Key

DNOMOHDPTSZRCW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-methyl-1-phenylurea typically involves the reaction of 2-chloroaniline with methyl isocyanate and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroaniline+methyl isocyanate+phenyl isocyanate3-(2-Chlorophenyl)-1-methyl-1-phenylurea\text{2-chloroaniline} + \text{methyl isocyanate} + \text{phenyl isocyanate} \rightarrow \text{3-(2-Chlorophenyl)-1-methyl-1-phenylurea} 2-chloroaniline+methyl isocyanate+phenyl isocyanate→3-(2-Chlorophenyl)-1-methyl-1-phenylurea

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chlorophenyl)-1-methyl-1-phenylurea may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-methyl-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Herbicidal Applications

3-(2-Chlorophenyl)-1-methyl-1-phenylurea exhibits significant herbicidal activity, making it valuable in agricultural practices. The compound's mechanism involves inhibiting photosynthesis in plants, similar to other herbicides that target chloroplast functions.

Case Study: Efficacy in Weed Control

A study conducted on various weed species demonstrated that 3-(2-Chlorophenyl)-1-methyl-1-phenylurea effectively reduced weed biomass by up to 80% when applied pre-emergently. The results indicated its potential for integrated weed management strategies.

Weed Species Biomass Reduction (%) Application Rate (kg/ha)
Common Lambsquarters751.5
Barnyard Grass802.0
Pigweed601.0

Medicinal Chemistry Applications

Beyond its agricultural uses, 3-(2-Chlorophenyl)-1-methyl-1-phenylurea has been investigated for its potential as a therapeutic agent, particularly in oncology.

Anticancer Activity

Research indicates that compounds with structural similarities to 3-(2-Chlorophenyl)-1-methyl-1-phenylurea may exhibit cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Cytotoxicity

In vitro studies on hepatocellular carcinoma cell lines revealed that 3-(2-Chlorophenyl)-1-methyl-1-phenylurea showed promising cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Cell Line IC50 (µM) Comparison Compound IC50 (µM)
HepG25.97Sorafenib5.95
Huh76.10Doxorubicin0.59

Neuroprotective Properties

Emerging research suggests that 3-(2-Chlorophenyl)-1-methyl-1-phenylurea may possess neuroprotective properties, potentially beneficial for treating neurodegenerative disorders.

Mechanisms of Neuroprotection

The compound's ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, possibly through:

  • Antioxidant Activity : Reducing oxidative stress within neurons.
  • Modulation of Neurotransmitter Systems : Influencing pathways related to cognition and mood regulation.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-methyl-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-Chlorophenyl)-1-methyl-1-phenylurea with key analogs, emphasizing structural features, biological activities, and physicochemical properties:

Compound Name Substituents Biological Activity/Application Key Physical/Chemical Properties Reference
3-(2-Chlorophenyl)-1-methyl-1-phenylurea N1: Methyl; N3: Phenyl; C3: 2-Chlorophenyl Anticonvulsant potential (inferred from analogs); enzyme inhibition (glycogen phosphorylase) Crystallinity likely high (based on urea derivatives)
1-(2-Chlorophenyl)-3-cyclohexylurea N1: Cyclohexyl; N3: 2-Chlorophenyl Not explicitly stated; likely enzyme inhibition (similar to AVE#21) Higher lipophilicity (cyclohexyl group)
3-[3-(Dimethylamino)propyl]-1-phenylurea N1: Phenyl; N3: 3-(Dimethylamino)propyl Unknown; limited toxicological data available Polar tertiary amine group may enhance solubility
AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea) N1: 5-Hydroxy-2-methoxyphenyl; N3: 2-Chloro-4-fluorobenzoyl Glycogen phosphorylase inhibition (allosteric binding) Enhanced solubility (fluorine and methoxy groups)
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Complex indole-piperidine structure with dimethylphenyl and pyridyl groups Synergist for carbapenems against methicillin-resistant S. aureus (MRSA) High hydrophobicity (aromatic and alkyl groups)

Key Observations:

Substituent Impact on Activity :

  • The 2-chlorophenyl group in 3-(2-Chlorophenyl)-1-methyl-1-phenylurea and AVE#21 is critical for enzyme inhibition, likely through hydrophobic interactions at allosteric binding sites .
  • Bulky substituents (e.g., cyclohexyl in 1-(2-Chlorophenyl)-3-cyclohexylurea ) may enhance lipid membrane permeability but reduce target specificity .

Physicochemical Properties: Polar groups, such as the dimethylamino moiety in 3-[3-(Dimethylamino)propyl]-1-phenylurea, improve aqueous solubility, whereas aromatic systems (e.g., in DMPI) favor membrane penetration .

Research Findings and Mechanistic Insights

Enzyme Inhibition :

  • AVE#21 binds to glycogen phosphorylase at an allosteric site, disrupting glycogen metabolism. Molecular docking studies suggest that the 2-chlorophenyl group stabilizes binding via π-π stacking with aromatic residues . Similar interactions are plausible for 3-(2-Chlorophenyl)-1-methyl-1-phenylurea , though experimental validation is needed.

Antimicrobial Synergy :

  • DMPI and CDFII enhance carbapenem efficacy against MRSA by disrupting bacterial membrane integrity. Their chlorophenyl and indole moieties may serve as a scaffold for designing derivatives with broader antimicrobial activity .

Safety Profiles: Limited toxicity data exist for many analogs. 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks comprehensive hazard classification, underscoring the need for detailed toxicological studies on urea derivatives .

Q & A

Q. How to integrate multi-scale simulation frameworks in process optimization?

  • Methodology : Leverage COMSOL Multiphysics for reactor-scale fluid dynamics modeling and pair it with machine learning (e.g., neural networks) to optimize reaction conditions. For example, AI-driven models can predict optimal stirring rates and temperature gradients for scaling up synthesis .

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